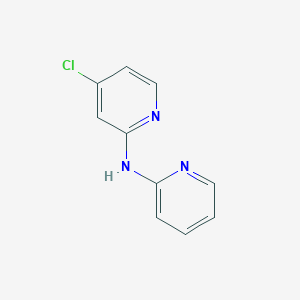

4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine is a chemical compound with the CAS Number: 1801905-57-6 . It has a molecular weight of 205.65 and its IUPAC name is 4-chloro-N-(pyridin-2-yl)pyridin-2-amine . The compound is typically a white to yellow solid .

Synthesis Analysis

The synthesis of compounds similar to 4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine often involves the condensation of 2-aminopyridines with α-bromoketones . This process can be facilitated by various metal hydrides reagents such as sodium borohydride .Molecular Structure Analysis

The InChI code for 4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine is 1S/C10H8ClN3/c11-8-4-6-13-10(7-8)14-9-3-1-2-5-12-9/h1-7H, (H,12,13,14) . This indicates the presence of a chlorine atom, a pyridin-2-yl group, and an amine group in the molecule .Physical And Chemical Properties Analysis

4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine is a white to yellow solid . It has a molecular weight of 205.65 .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

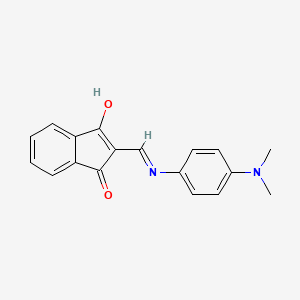

The compound has been used in the study of crystal structures. A secondary amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline, was obtained from a stepwise reduction of an imine, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine, with sodium borohydride . The structure was characterized by FT-IR, 1H and 13C NMR, Mass Spectroscopy and X-ray diffraction .

Antimicrobial and Antiviral Activities

Pyridine compounds, such as 4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine, have been noted for their therapeutic properties, including antimicrobial and antiviral activities . These compounds interact with specific proteins, defining the antimicrobial and antiviral selectivity for the target molecule .

Inhibitor for Cyclin-dependent Kinases (CDKs)

The compound has been used as a dual inhibitor for CDK6 and CDK9, which are promising therapeutic targets for cancer therapy .

Synthesis Intermediates

Secondary amines, like 4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine, are crucial synthesis intermediates in the pharmaceutical, polymer, and agricultural sectors . They can be made either by direct reductive amination of carbonyl compounds or via a stepwise reaction that starts with the synthesis of imines and then reduces them to amines .

Fungicidal Activity

Pyrimidinamine compounds, which may include 4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine, have been studied for their fungicidal activity . The relationship between chemical structure and biological activity has been examined by looking at the effect of different substituent groups on the pyrimidine and pyridine groups .

Kinase Inhibition

Compounds similar to 4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .

Wirkmechanismus

Target of Action

Similar compounds, such as n-(pyridin-2-yl)amides, have been noted for their significant biological and therapeutic value .

Mode of Action

It’s worth noting that similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Biochemical Pathways

Similar compounds have been noted for their significant roles in various biochemical pathways .

Result of Action

Similar compounds have been noted for their significant effects on cellular processes .

Eigenschaften

IUPAC Name |

4-chloro-N-pyridin-2-ylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-4-6-13-10(7-8)14-9-3-1-2-5-12-9/h1-7H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPYZDHDWXMHAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine](/img/structure/B2464088.png)

![2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2464092.png)

![2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B2464093.png)

![N-(3-ethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464098.png)

![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2464100.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2464102.png)

![3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2464103.png)

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464109.png)